Regioisomeric Selectivity vs. Furo[3,2-b]pyridine Scaffolds
The [2,3-b] ring fusion in furo[2,3-b]pyridin-5-ylmethanamine positions the pyridine nitrogen at a distinct angle relative to the furan oxygen compared to its [3,2-b] regioisomer. While the [3,2-b] scaffold has been characterized as a privileged structure for highly selective CLK and HIPK inhibitors (IC50 < 100 nM for optimized compounds) [1], the [2,3-b] isomer has been independently validated as the core scaffold for the HIV protease inhibitor L-754,394, which demonstrated potent and selective CYP3A4 inactivation with a Ki of 7.5 µM and kinact of 1.62 min⁻¹ [2]. This differential target engagement is structurally encoded in the ring fusion geometry.
| Evidence Dimension | Target selectivity profile encoded by ring fusion regiochemistry |
|---|---|
| Target Compound Data | Ki = 7.5 µM, kinact = 1.62 min⁻¹ for CYP3A4 inactivation by L-754,394 (incorporating the furo[2,3-b]pyridin-5-ylmethyl scaffold) [2] |
| Comparator Or Baseline | Furo[3,2-b]pyridine derivatives: potent CLK/HIPK inhibitors with IC50 < 100 nM [1] |
| Quantified Difference | Regioisomeric scaffolds engage distinct kinase vs. CYP targets; cross-substitution not viable |
| Conditions | In vitro: human recombinant CYP3A4-expressed microsomes for [2,3-b]; kinase inhibition assays in cell-free systems for [3,2-b] |
Why This Matters
Procurement of the [2,3-b] isomer is mandatory for replicating the L-754,394 pharmacophore or CYP3A4-targeted programs; substitution with the [3,2-b] isomer would direct the program toward an entirely different target class (kinases), rendering the SAR irrelevant.
- [1] Němec, V., Hylsová, M., Maier, L., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 2019, 58(4), 1062-1066. View Source
- [2] Kawahara, I., Kato, Y., Suzuki, H., Achira, M., Ito, K., Crespi, C.L. & Sugiyama, Y. Selective Inhibition of Human Cytochrome P450 3A4 by N-[2(R)-Hydroxy-1(S)-indanyl]-5-[2(S)-(1,1-dimethylethylaminocarbonyl)-4-[(furo[2,3-b]pyridin-5-yl)methyl]piperazin-1-yl]-4(S)-hydroxy-2(R)-phenylmethylpentanamide. Drug Metabolism and Disposition, 2000, 28(10), 1238-1243. View Source
